Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Description
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a synthetic isoquinoline derivative characterized by a chloro substituent at position 1, a hydroxyl group at position 4, a phenoxy moiety at position 7, and a methyl ester at position 2. Its structural complexity necessitates rigorous crystallographic and spectroscopic analysis, often employing tools like SHELX and ORTEP for structural elucidation.
Properties
IUPAC Name |
methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWEAOVAUETLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves the reaction of 1-chloro-4-hydroxy-7-phenoxyisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydroxy compound.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of hypoxia-related conditions.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase, leading to increased levels of HIF and subsequent activation of genes involved in erythropoiesis and angiogenesis. This mechanism is particularly relevant in the context of treating anemia and other hypoxia-related conditions .
Comparison with Similar Compounds
Structural Analogues in the Isoquinoline Family
Key structural analogs differ in substituents at positions 1, 4, 7, and the ester group (Table 1).
Table 1: Structural Comparison of Isoquinoline Derivatives
Key Observations:
- Position 7 Variations: Replacement of phenoxy with 4-chlorophenoxy (e.g., ) introduces additional halogen interactions, which could enhance binding affinity in biological targets.
- Ester Group Differences: Methyl esters (baseline compound) versus glycinate esters () influence solubility; glycinate derivatives are likely more water-soluble.
Quinolone and Indole Derivatives
Compounds such as Methyl 7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid highlight broader structural diversity:
- Quinolones (e.g., ): Feature a cyclopropyl group at position 1 and an oxo group at position 4, enhancing rigidity and π-stacking interactions.
- Indoles (e.g., ): Lack the isoquinoline scaffold but share chloro and ester substituents, suggesting divergent biological targets.
Physicochemical and Pharmacokinetic Inferences
- Solubility: Glycinate esters () and hydrophilic substituents (e.g., hydroxyl groups) improve aqueous solubility compared to lipophilic phenoxy or methyl groups.
- Metabolic Stability: Methyl esters are prone to hydrolysis, whereas ethyl esters (e.g., derivatives in ) may exhibit prolonged half-lives.
- Crystallographic Analysis : Tools like WinGX and SHELX enable precise determination of molecular conformations, critical for structure-activity relationship (SAR) studies.
Biological Activity
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, also known as ROXA-018, is a compound with significant biological activity, particularly in the context of anemia treatment in chronic kidney disease (CKD). This article explores its biological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
- Molecular Formula : C17H12ClNO4
- Molecular Weight : 329.73 g/mol
- CAS Number : 1421312-33-5
- Density : 1.399 g/cm³ (predicted)
- Boiling Point : 567.8 °C (predicted)
- pKa : 5.51 (predicted)
This compound functions primarily as an inhibitor of prolyl hydroxylase domain enzymes (PHDs), which are crucial in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of erythropoietin (EPO), a hormone responsible for stimulating red blood cell production. This mechanism is particularly beneficial in treating anemia associated with CKD, where EPO production is often impaired.
Erythropoiesis Stimulation
Clinical studies have demonstrated that oral administration of this compound effectively stimulates erythropoiesis. For instance:
- A Phase 3 clinical trial reported that patients receiving this compound showed significant increases in hemoglobin levels compared to those on placebo .
Comparative Efficacy
The efficacy of this compound can be compared to traditional erythropoiesis-stimulating agents (ESAs):
| Parameter | This compound | Traditional ESAs |
|---|---|---|
| Administration | Oral | Intravenous/Subcutaneous |
| Mechanism | HIF stabilization | Direct EPO stimulation |
| Side Effects | Fewer cardiovascular risks reported | Higher risk of hypertension |
| Patient Compliance | Higher due to oral route | Lower due to injection |
Case Studies
Several case studies highlight the effectiveness and safety profile of this compound:
- Case Study in Non-Dialysis Patients :
- End-stage Renal Disease Patients :
Research Findings
Recent research has focused on the pharmacokinetics and long-term effects of this compound:
Pharmacokinetics
The pharmacokinetic profile demonstrates rapid absorption and peak plasma concentrations occurring within hours post-administration. The half-life is approximately 12 hours, allowing for once-daily dosing.
Long-term Safety
Long-term studies indicate that patients experience minimal adverse effects, primarily gastrointestinal disturbances. Importantly, there were no significant increases in cardiovascular events compared to control groups.
Q & A
Q. Table 1. Comparative Reactivity of Halogen-Substituted Isoquinolines
| Substituent | Activation Energy (kJ/mol) | Hydrolysis t₁/₂ (h) | Enzyme IC₅₀ (µM) |
|---|---|---|---|
| Cl | 95 | 4.2 | 2.5 |
| Br | 110 | 3.8 | 1.8 |
| F | 85 | 5.5 | 3.0 |
Q. Source :
Q. Table 2. Optimization of Synthetic Yield via Factorial Design
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 75 |
| pH | 8 | 10 | 9 |
| Molar Ratio (Precursor:Formate) | 1:1 | 1:1.5 | 1:1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
